3-(2-Amino-4,6-dimethoxyphenoxy)propan-1-ol
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Overview
Description
3-(2-Amino-4,6-dimethoxyphenoxy)propan-1-ol is an organic compound with the molecular formula C11H17NO4 It is characterized by the presence of an amino group, two methoxy groups, and a phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4,6-dimethoxyphenoxy)propan-1-ol typically involves the reaction of 2-amino-4,6-dimethoxyphenol with an appropriate epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the nucleophilic attack of the phenoxide ion on the epoxide, followed by ring opening and subsequent formation of the propanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4,6-dimethoxyphenoxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenoxypropanol derivatives.
Scientific Research Applications
3-(2-Amino-4,6-dimethoxyphenoxy)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Amino-4,6-dimethoxyphenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methoxy-phenyl)-propan-1-ol
- 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
- 3-Amino-3-cyclohexyl-propan-1-ol
Uniqueness
3-(2-Amino-4,6-dimethoxyphenoxy)propan-1-ol is unique due to the presence of both amino and methoxy groups on the phenoxy ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-(2-amino-4,6-dimethoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C11H17NO4/c1-14-8-6-9(12)11(10(7-8)15-2)16-5-3-4-13/h6-7,13H,3-5,12H2,1-2H3 |
InChI Key |
DZSFOIBQAARALF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OCCCO)N |
Origin of Product |
United States |
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